3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a fluorinated benzamide derivative. Fluorinated compounds have garnered significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves the condensation of 3,4-difluorobenzoyl chloride with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can ensure consistent product quality and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including as a ligand for specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to modulation of the target’s activity, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features but different substitution patterns.
2,4-Difluorobenzonitrile: A related compound with a nitrile group instead of the amide group.
Uniqueness
3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-15-2-4-16(5-3-15)25-11-9-24(10-12-25)8-7-23-19(26)14-1-6-17(21)18(22)13-14/h1-6,13H,7-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAFTLXYCILKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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